Ethylphenylsulfoxide Ethylphenylsulfoxide
Brand Name: Vulcanchem
CAS No.: 4170-80-3
VCID: VC21071263
InChI: InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
SMILES: CCS(=O)C1=CC=CC=C1
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol

Ethylphenylsulfoxide

CAS No.: 4170-80-3

Cat. No.: VC21071263

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

* For research use only. Not for human or veterinary use.

Ethylphenylsulfoxide - 4170-80-3

Specification

CAS No. 4170-80-3
Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
IUPAC Name ethylsulfinylbenzene
Standard InChI InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Standard InChI Key DUVLJBQCIZCUMW-UHFFFAOYSA-N
SMILES CCS(=O)C1=CC=CC=C1
Canonical SMILES CCS(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structure

Ethylphenylsulfoxide (also known as ethyl phenyl sulfoxide or phenyl ethyl sulfoxide) belongs to the class of organosulfur compounds called sulfoxides, characterized by a sulfinyl group (R-S(=O)-R') where one of the substituents is an ethyl group and the other is a phenyl group.

Basic Identification Parameters

The basic identification parameters of ethylphenylsulfoxide are presented in Table 1.

Table 1: Identification Parameters of Ethylphenylsulfoxide

ParameterValue
Chemical NameEthylphenylsulfoxide
Synonyms(Ethylsulfinyl)benzene, Phenyl ethyl sulfoxide, Benzene (ethylsulfinyl)-
CAS Registry Number4170-80-3
Molecular FormulaC₈H₁₀OS
Molecular Weight154.23 g/mol
StructurePhenyl group and ethyl group connected to a sulfinyl (S=O) center

The molecular structure of ethylphenylsulfoxide features a tetrahedral sulfur atom with a lone pair of electrons, making the sulfur atom a stereogenic center when the two organic substituents (phenyl and ethyl) are different, as is the case here .

Stereochemistry

A particularly important aspect of ethylphenylsulfoxide is its stereochemistry. The sulfur atom in the sulfoxide functional group is pyramidal with a lone pair of electrons, making it a chiral center when the attached groups are different. This results in two possible enantiomers:

  • (R)-Ethylphenylsulfoxide (CAS: 51207-25-1)

  • (S)-Ethylphenylsulfoxide

These enantiomers have different chemical and biological properties, making them valuable in asymmetric synthesis and pharmaceutical applications .

Physical and Chemical Properties

Ethylphenylsulfoxide exhibits distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications.

Physical Properties

The physical properties of ethylphenylsulfoxide are summarized in Table 2.

Table 2: Physical Properties of Ethylphenylsulfoxide

PropertyValue
Physical StateOil
ColorClear colorless to light yellow
Density1.15±0.1 g/cm³ (Predicted)
Melting Point141-144°C
Boiling Point101-102°C (at 0.01 Torr)
SolubilitySlightly soluble in chloroform and methanol
Storage ConditionRefrigerator

These physical properties distinguish ethylphenylsulfoxide from its precursor, ethyl phenyl sulfide, which exists as a liquid with a boiling point of 204-205°C at atmospheric pressure .

Chemical Properties

Ethylphenylsulfoxide possesses several notable chemical properties:

  • Polarity: The S=O bond is highly polar, with the oxygen bearing a partial negative charge and the sulfur a partial positive charge.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

  • Oxidation State: The sulfur in ethylphenylsulfoxide has an intermediate oxidation state between sulfides and sulfones, making it susceptible to both oxidation and reduction reactions.

  • Acidity: The α-hydrogen atoms (particularly those adjacent to the sulfinyl group) exhibit enhanced acidity compared to typical alkyl hydrogens, facilitating certain chemical transformations.

  • Thermal Stability: Ethylphenylsulfoxide undergoes thermal elimination reactions, particularly under pyrolysis conditions, as investigated in various research studies .

Synthesis Methods

Several methods have been developed for the synthesis of ethylphenylsulfoxide, with particular attention paid to stereoselective approaches that yield enantiomerically enriched products.

Oxidation of Ethyl Phenyl Sulfide

The most common method for preparing ethylphenylsulfoxide involves the selective oxidation of ethyl phenyl sulfide (thioanisole). Various oxidizing agents can be employed for this transformation:

Table 3: Oxidizing Agents for Sulfoxide Synthesis

Oxidizing AgentConditionsFeatures
Hydrogen peroxideH₂O₂, catalyst, mild conditionsEnvironmentally friendly, moderate selectivity
Metal-catalyzed peroxidesVarious metal catalysts, organic solventHigher chemoselectivity
PeracidsmCPBA, CH₂Cl₂, 0°CHigh yield but low enantioselectivity
OxoneAcetone/water, room temperatureConvenient procedure, moderate yields

One-Pot Synthesis Approaches

Recent advancements in synthesis methodology have yielded efficient one-pot procedures for the preparation of unsymmetrical sulfoxides including ethylphenylsulfoxide. One notable approach involves the use of sulfur dioxide, delivered from the surrogate DABSO (DABCO-bis(sulfur dioxide)), acting as an initial electrophile that combines with the first organometallic reagent to generate a sulfinate intermediate .

In this process:

  • Sulfur dioxide reacts with an organometallic reagent to form a sulfinate intermediate

  • The sulfinate is converted to a sulfinate silyl ester using TMS-Cl (trimethylsilyl chloride)

  • Addition of a second organometallic reagent delivers the desired sulfoxide

This one-pot procedure allows for the preparation of unsymmetrical sulfoxides from readily available organometallic reagents without the need for isolated thiols, which can be malodorous and difficult to handle .

Asymmetric Synthesis

Several approaches have been developed for the asymmetric synthesis of ethylphenylsulfoxide:

  • Biological Oxidation: Bacterial flavin-containing monooxygenases (FMOs) have been employed for the asymmetric oxidation of ethyl phenyl sulfide. For example, mFMO (a bacterial flavin-containing monooxygenase) can produce (S)-ethylphenylsulfoxide with moderate to good enantiomeric excesses, while NiFMO can generate the (R)-enantiomer with lower optical purity .

  • Chiral Auxiliaries: The use of chiral auxiliaries to direct the stereochemical outcome of the oxidation reaction.

  • Chiral Oxidants: The application of chiral oxidizing agents to impart stereoselectivity during the oxidation process.

  • Kinetic Resolution: Separation of racemic mixtures through selective reactions of one enantiomer.

Recent research has focused on the development of mutant enzymes with enhanced stereoselectivity. For instance, the W319A mutant of mFMO has been shown to produce (S)-ethylphenylsulfoxide with an enantiomeric excess of 94%, significantly higher than the wild-type enzyme .

Chemical Reactions and Applications

Ethylphenylsulfoxide participates in various chemical reactions and finds applications in diverse fields.

Thermal Reactions

Ethylphenylsulfoxide undergoes interesting thermal reactions, particularly under pyrolysis conditions. Studies have shown that α-acyl substituted ethyl phenyl sulfoxides have significantly faster pyrolysis rates compared to unsubstituted ethyl phenyl sulfoxide .

For instance, 1-ethoxycarbonylethyl phenyl sulfoxide was found to undergo pyrolysis approximately 740-890 times faster than ethyl phenyl sulfoxide, while 1-ethoxycarbonyl-1-methylethyl phenyl sulfoxide was approximately 5700 times faster. This rate enhancement is attributed to the conjugation of the carbonyl group and the developing double bond, which acidifies the β-proton in the transition state .

A notable observation is the large deuterium kinetic isotope effect (kH/kD = 5.5) observed for the pyrolysis of PhS(O)C(CD3)2CO2Et, indicating that the reaction proceeds via a loose transition state involving advanced carbon-sulfur bond cleavage .

Synthetic Applications

Ethylphenylsulfoxide serves as a valuable intermediate in organic synthesis:

  • Pummerer Rearrangement: Ethylphenylsulfoxide can undergo the Pummerer rearrangement, a powerful method for forming carbon-carbon bonds.

  • Directed Metalation: The sulfinyl group can direct metalation reactions, enabling regioselective functionalization of aromatic rings.

  • Asymmetric Synthesis: Chiral ethylphenylsulfoxides can serve as chiral auxiliaries in asymmetric synthesis.

  • Elimination Reactions: Under appropriate conditions, ethylphenylsulfoxide undergoes elimination to form carbon-carbon double bonds.

Catalyst Development

Recent research has explored the use of ethylphenylsulfoxide in the development of catalysts for various transformations. The polar nature of the sulfoxide group and its ability to coordinate with metals make it valuable in catalyst design.

Biological and Medicinal Chemistry Applications

Sulfoxides in general, including ethylphenylsulfoxide and its derivatives, have found applications in medicinal chemistry due to their unique structural and electronic properties.

Pharmacological Relevance

Sulfoxides represent an important functional group in many pharmaceuticals. While ethylphenylsulfoxide itself is primarily used as an intermediate or model compound, the sulfoxide functional group appears in medications such as omeprazole, a gastric acid inhibitor listed as an essential medicine by the World Health Organization .

The distinct three-dimensional structure of sulfoxides, along with their hydrogen-bonding capabilities, makes them valuable pharmacophores in drug design. Furthermore, the ability to prepare enantiomerically pure sulfoxides allows for the development of stereospecific medications with enhanced efficacy and reduced side effects.

Enzyme-Catalyzed Transformations

The oxidation of ethyl phenyl sulfide to ethylphenylsulfoxide by bacterial enzymes has been extensively studied. These biocatalytic processes are valuable for the preparation of enantiopure sulfoxides under mild conditions.

Research has shown that temperature affects the properties of these biocatalysts. For example, the oxidation of ethyl phenyl sulfide has been studied at elevated temperatures (45°C) to investigate the thermal stability and activity of the enzymes .

Analytical Methods

Several analytical techniques are employed for the identification, quantification, and characterization of ethylphenylsulfoxide.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with chiral stationary phases, are valuable for determining the enantiomeric purity of ethylphenylsulfoxide. These techniques can separate the (R) and (S) enantiomers, allowing for precise determination of enantiomeric excess in asymmetric synthesis reactions.

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural information, while the chemical shift of the diastereotopic methylene protons in the ethyl group can be indicative of the sulfoxide configuration.

  • Infrared (IR) Spectroscopy: The S=O stretching vibration of sulfoxides typically appears at approximately 1030-1060 cm⁻¹, providing a characteristic marker for the sulfoxide functional group.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of sulfoxides.

  • Optical Rotation: Measures the ability of chiral ethylphenylsulfoxide to rotate plane-polarized light, providing information about absolute configuration and enantiomeric purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator